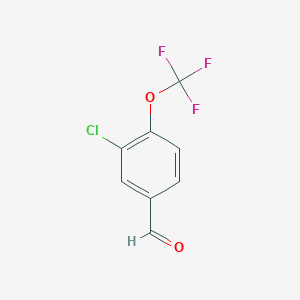

3-Chloro-4-(trifluoromethoxy)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQQVMQXOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003254 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83279-38-3 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Strategies for 3 Chloro 4 Trifluoromethoxy Benzaldehyde

Classical and Contemporary Synthetic Routes

The construction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde relies on the precise orchestration of several chemical reactions. These routes typically involve the synthesis of a substituted aromatic precursor followed by the introduction of the aldehyde group.

Precursor Synthesis and Derivatization for this compound

The journey towards this compound begins with the careful selection and modification of a suitable aromatic starting material. This foundational stage is critical for the final product's successful and efficient synthesis.

The introduction of the chloro and trifluoromethoxy groups onto the aromatic ring is a pivotal step. Halogenation, the process of introducing a halogen atom, can be achieved through various methods. For instance, direct chlorination of a suitable precursor can be employed. A patent describes a process for preparing 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde (B137897) using a chlorinating agent in the presence of a radical initiator. google.com

The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. The direct C-H trifluoromethoxylation of arenes has been a significant challenge in organic synthesis. However, recent advancements have led to the development of catalytic protocols. One such method employs a novel trifluoromethoxylating reagent and redox-active catalysts, including photocatalysts, to achieve the direct trifluoromethoxylation of (hetero)aryl C-H bonds at room temperature. nih.gov This approach is operationally simple and tolerates a wide range of functional groups. nih.gov

Once the desired substituted aromatic precursor is obtained, the final step is the introduction of the aldehyde group, a process known as formylation. Several classical and modern formylation reactions are available to organic chemists.

One common method is the Vilsmeier-Haack reaction , which utilizes a mixture of a formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to formylate activated aromatic compounds. psu.eduyoutube.com This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic systems. youtube.com

Another approach is the Duff reaction , which uses hexamethylenetetramine as the formylating agent, typically in the presence of an acid like trifluoroacetic acid. wikipedia.orggoogle.com This reaction is often used for the synthesis of benzaldehydes from phenols and other electron-rich aromatic compounds. youtube.comwikipedia.org A patent discloses a two-step process where a 4-substituted phenol (B47542) is first converted to the corresponding anisole, which is then formylated using hexamethylenetetramine and trifluoroacetic acid. google.com

Other formylation strategies include the Gattermann-Koch reaction , which employs carbon monoxide and hydrogen chloride in the presence of a catalyst, and the Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic medium. youtube.comwikipedia.org Modern methods also involve the use of synthetic equivalents of formaldehyde. youtube.com

The choice of formylation method depends on the specific substrate and the desired reaction conditions. For instance, the Vilsmeier-Haack reaction is generally efficient but may not be suitable for all substrates. psu.eduyoutube.com The Duff reaction offers an alternative, particularly for phenols. wikipedia.orggoogle.com

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound and its analogues can benefit significantly from various catalytic strategies.

Transition metal catalysis has revolutionized the formation of carbon-oxygen (C-O) and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of aryl aldehydes. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, are widely used for the derivatization of functionalized molecules. acs.orgacs.org These methods can be employed to construct the carbon skeleton of the target molecule or to introduce specific functional groups. acs.org

For instance, palladium-catalyzed α-arylation of aldehydes allows for the formation of a C-C bond between the aldehyde and an aryl group. mdpi.com While traditionally challenging, recent advances have enabled such reactions under milder conditions. mdpi.com Furthermore, transition metal-catalyzed C-H bond additions to aldehydes have emerged as a powerful tool for constructing diverse heteroatom-substituted products. nih.govacs.org These reactions often proceed with high functional group compatibility and can be part of cascade reaction sequences. nih.govacs.org

The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations, providing more sustainable and atom-economical routes to valuable aryl aldehydes. mdpi.comacs.org

In recent years, organocatalysis and biocatalysis have gained prominence as powerful alternatives to traditional metal-based catalysis, offering unique selectivity and milder reaction conditions.

Organocatalysis utilizes small organic molecules as catalysts. These catalysts can promote a wide range of transformations, including the functionalization of aromatic rings. rsc.orgrsc.org For example, organocatalytic methods have been developed for the thiolation of aromatic compounds. rsc.org While direct organocatalytic synthesis of this compound is not explicitly detailed in the provided context, the principles of organocatalysis could be applied to develop novel synthetic routes.

Biocatalysis employs enzymes or whole microorganisms to carry out chemical transformations. nih.gov Enzymes offer exquisite selectivity and can operate under mild, environmentally friendly conditions. mdpi.comnih.gov For the synthesis of aldehydes, several enzyme classes are of interest. Carboxylic acid reductases (CARs) can catalyze the reduction of carboxylic acids to aldehydes. nih.gov Alcohol dehydrogenases (ADHs) can perform the reverse reaction, oxidizing alcohols to aldehydes. nih.gov Aldehyde oxidases (AOXs) are involved in the metabolism of aldehydes and can be used for their production or transformation. researchgate.net

The use of biocatalysis for the production of aldehydes can be challenging due to the reactivity and potential toxicity of the aldehyde products. nih.gov However, strategies such as in-situ product removal or the use of engineered enzymes can overcome these limitations. nih.gov Biocatalytic methods offer a promising avenue for the sustainable and selective synthesis of complex molecules like this compound.

Green Chemistry Principles in the Synthesis of Trifluoromethoxybenzaldehydes

The integration of green chemistry principles into the synthesis of trifluoromethoxybenzaldehydes aims to reduce environmental impact by employing sustainable practices. This includes the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. numberanalytics.comnih.gov

Solvent-Free and Catalyst-Free Reaction Environments for Enhanced Sustainability

To enhance the sustainability of chemical processes, researchers are exploring solvent-free and catalyst-free reaction environments. A notable example is a sustainable method for synthesizing 3-difluoroalkyl phthalides from difluoroenoxysilanes and methyl 2-formylbenzoate (B1231588) or 2-formylbenzoic acid in aqueous media, eliminating the need for organic solvents. nih.gov While not directly involving this compound, this approach highlights a growing trend towards greener synthesis. Another method describes the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) without a catalyst, using dichloromethane (B109758) as a solvent and an aqueous solution for the reaction, followed by phase separation. google.com These examples showcase the potential for developing more environmentally friendly syntheses for related compounds.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-assisted synthesis and flow chemistry are recognized as enabling technologies that can significantly improve the efficiency and safety of chemical reactions. acs.org

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles. rsc.orgmdpi.com For instance, a microwave-assisted, three-component synthesis has been developed for 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, where one of the intermediates is 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde. beilstein-journals.org Although this specific example does not produce this compound, it demonstrates the applicability of microwave assistance in synthesizing complex molecules containing a benzaldehyde (B42025) moiety. Another application is the preparation of trifluoroacetaldehyde (B10831) from its ethylhemiacetal using microwave irradiation, highlighting its utility in synthesizing fluorinated aldehydes. nih.gov

Flow Chemistry: This approach involves performing chemical reactions in a continuous stream rather than in a batch reactor. numberanalytics.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to improved safety and scalability. acs.orgbeilstein-journals.orgrsc.org For example, a continuous flow system has been used for the hydrogenation of quinolines and aldehydes, demonstrating good product yields. acs.org While a direct application to this compound synthesis is not specified in the provided results, the technology's advantages make it a promising avenue for future development in this area. beilstein-journals.orgrsc.orgbeilstein-journals.org

| Technology | Advantages |

| Microwave-Assisted Synthesis | Shorter reaction times, Higher yields, Cleaner product profiles |

| Flow Chemistry | Enhanced safety, Precise control over reaction parameters, Improved scalability |

Utilization of Bio-based and Recyclable Catalytic Systems

The development of bio-based and recyclable catalytic systems is a cornerstone of green chemistry, aiming to replace traditional, often toxic, and non-renewable catalysts.

Bio-based Catalysts: Enzymes and microorganisms are increasingly used as biocatalysts in chemical synthesis due to their high selectivity and ability to operate under mild conditions. numberanalytics.comnih.gov For instance, aqueous extracts from various vegetable wastes have been successfully used as enzyme sources for the biocatalytic reduction of benzaldehyde to benzyl (B1604629) alcohol. scielo.org.mxredalyc.orgresearchgate.net This approach not only avoids the use of costly and toxic metal reducing agents but also adds value to agricultural waste. scielo.org.mxredalyc.org Another strategy involves the production of bio-based aldehydes from vegetable oil-derived epoxides using a recyclable catalyst system. rsc.org

Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemical manufacturing. mdpi.com Mesoporous materials like Al-MCM-41 have been used to adsorb and recover catalysts from reaction mixtures, allowing for their reuse. rsc.org Palladium nanoparticles supported on polymers have also been developed as recyclable catalysts for various organic reactions, although palladium leaching can be a challenge. mdpi.com

| Catalyst Type | Example | Application |

| Bio-based | Enzymes from vegetable waste | Reduction of benzaldehyde |

| Recyclable | H2WO4@Al-MCM-41 | Synthesis of bio-aldehydes from epoxides |

| Recyclable | Palladium nanoparticles | Cross-coupling reactions |

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and improving product yields.

Kinetic Studies of Formylation and Substitution Reactions

Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them.

Formylation Reactions: The N-formylation of amines using carbon dioxide and hydrosilanes has been studied through in situ reaction monitoring and kinetic analysis. These studies reveal that the reaction can proceed through multiple pathways depending on the substrates and conditions. acs.org The kinetics of the Wittig-Horner reaction between substituted benzyl phosphonates and substituted benzaldehydes have also been investigated, indicating that the formation of an intermediate is the rate-determining step. arkat-usa.org

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Analysis

Spectroscopic and computational methods are powerful tools for elucidating the intricate details of reaction mechanisms.

Spectroscopic Analysis: Spectroscopic techniques such as FT-IR and NMR are routinely used to characterize reaction intermediates and products, providing evidence for proposed mechanisms. acs.orgnih.gov For instance, the formation of benzaldehyde from phenylacetaldehyde (B1677652) has been monitored using FTIR spectroscopy, which helped to identify the enol intermediate and support a free-radical initiated oxidative cleavage mechanism. acs.org The electronic spectrum of benzaldehyde has been studied in detail, providing information about its excited states which is relevant for understanding photochemical reactions. acs.orgresearchgate.net

Computational Analysis: Computational chemistry, particularly Density Functional Theory (DFT), allows for the theoretical investigation of reaction pathways and transition states. researchgate.net For example, the mechanism of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been studied using DFT, identifying three transition states and elucidating the non-concerted nature of the hemiaminal and Schiff base formation. researchgate.nettandfonline.com Such computational studies can predict the influence of substituents on the reaction mechanism and energetics, guiding the design of more efficient synthetic routes. researchgate.net

Optimization of Reaction Parameters for Process Efficiency and Yield Enhancement

The industrial-scale synthesis of this compound necessitates a rigorous optimization of reaction parameters to ensure high process efficiency, yield, and purity. The selection of the synthetic route, coupled with fine-tuning of conditions such as temperature, solvent, catalyst system, and reagent stoichiometry, is paramount. Key strategies generally focus on the formylation of a 1-chloro-2-(trifluoromethoxy)benzene (B1587001) precursor or the direct, regioselective chlorination of 4-(trifluoromethoxy)benzaldehyde (B1346576).

Optimization of Formylation via Directed Ortho-Metalation

A prominent strategy for introducing a formyl group onto an aromatic ring is through directed ortho-metalation (DoM), involving the lithiation of the substrate followed by quenching with an electrophile like N,N-dimethylformamide (DMF). thieme-connect.de For the synthesis of this compound, the starting material would be 1-chloro-2-(trifluoromethoxy)benzene. The trifluoromethoxy group and the chlorine atom are both ortho-directing; however, the metalation is expected to occur at the C3 position, between the two directing groups, due to electronic and steric influences.

Detailed studies on structurally analogous compounds, such as 1,2,4-trichlorobenzene (B33124), provide significant insights into the critical parameters governing such reactions. Research on the lithiation of 1,2,4-trichlorobenzene with n-butyllithium (nBuLi) followed by formylation with DMF reveals that reaction temperature and time are crucial variables that dictate the final isomeric distribution and yield. lookchem.com Initially, at low temperatures (-78°C), the kinetically favored product is formed. However, upon warming, the reaction mixture can equilibrate to yield the thermodynamically more stable isomer. lookchem.com This highlights the importance of precise temperature control and quench time to maximize the yield of the desired regioisomer.

The following table, based on findings from the formylation of 1,2,4-trichlorobenzene, illustrates how reaction conditions can influence the distribution of aldehyde isomers, a principle directly applicable to the optimization of this compound synthesis.

Table 1: Influence of Reaction Conditions on the Isomeric Distribution of Trichlorobenzaldehydes via Lithiation-Formylation lookchem.com

This table demonstrates the critical effect of quenching conditions on the regiochemical outcome of the formylation of lithiated 1,2,4-trichlorobenzene, serving as a model for optimizing similar syntheses.

| Entry | Quenching Conditions | Major Isomer Product | Minor Isomer Product | Key Optimization Parameter |

|---|---|---|---|---|

| 1 | Reaction quenched at -78°C after short duration | 2,3,6-trichlorobenzaldehyde (Kinetic Product) | - | Low temperature, short reaction time |

| 2 | Reaction allowed to warm to room temperature over 18 hours before quenching | 2,3,5-trichlorobenzaldehyde (Thermodynamic Product) | 2,4,5-trichlorobenzaldehyde | Extended reaction time, temperature gradient |

Vilsmeier-Haack Reaction Parameters

The Vilsmeier-Haack reaction is another classical method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org When applying this method to a substrate like 1-chloro-2-(trifluoromethoxy)benzene, the electron-withdrawing nature of both the chloro and trifluoromethoxy substituents presents a significant challenge, as it deactivates the ring towards electrophilic aromatic substitution.

Consequently, optimization of the Vilsmeier-Haack reaction for this substrate would focus on overcoming this deactivation. Key parameters for enhancement include:

Temperature: Higher reaction temperatures are generally required to drive the reaction forward, though this must be balanced against the risk of side-product formation.

Reagent Stoichiometry: An excess of the Vilsmeier reagent may be necessary to achieve a reasonable conversion rate. The molar ratio of the substrate to DMF and POCl₃ is a critical factor to be optimized.

Reaction Time: Sufficiently long reaction times are needed to allow the formylation of the deactivated ring to proceed to completion.

Advanced Reaction Strategy: Direct Chlorination in Oleum (B3057394)

An alternative and advanced strategy involves the direct, regioselective chlorination of a 4-(trifluoromethoxy)benzaldehyde precursor. While specific literature on this exact reaction is scarce, patent literature for the analogous synthesis of 3-chloro-4-fluorobenzaldehyde (B1582058) from 4-fluorobenzaldehyde provides a robust template for process optimization. googleapis.com This process utilizes oleum (fuming sulfuric acid) as both the solvent and a reaction promoter, with elemental chlorine as the chlorinating agent.

Optimization research in this area has identified several key parameters for maximizing efficiency and yield. googleapis.com The concentration of free sulfur trioxide (SO₃) in the oleum, the reaction temperature, and the presence of a catalyst like iodine are all crucial factors.

The following data table summarizes the optimized parameters derived from the analogous chlorination of 4-fluorobenzaldehyde, which would serve as the starting point for developing a process for this compound.

Table 2: Optimized Parameters for the Direct Chlorination of 4-Fluorobenzaldehyde googleapis.com

This table outlines a set of optimized conditions for the synthesis of 3-chloro-4-fluorobenzaldehyde, providing a valuable model for the synthesis of its trifluoromethoxy analog.

| Parameter | Optimized Condition/Value | Purpose |

|---|---|---|

| Solvent/Medium | Oleum (1-65% free SO₃) | Activates the substrate and chlorinating agent. |

| Chlorinating Agent | Chlorine (Cl₂) | Provides the chlorine for electrophilic substitution. |

| Catalyst (Optional) | Iodine (0.5-5% by weight) | Enhances the rate of electrophilic chlorination. |

| Temperature | 30-40°C | Balances reaction rate with selectivity, minimizing by-products. |

| Oleum/Substrate Ratio | 1.5 to 10 (by weight) | Ensures complete dissolution and efficient reaction. |

By carefully controlling these parameters, a high conversion rate and selective formation of the desired 3-chloro isomer can be achieved, demonstrating a powerful strategy for efficient synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Definitive Structural Assignment

A multi-nuclear NMR approach is essential for the unambiguous characterization of 3-Chloro-4-(trifluoromethoxy)benzaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number, environment, and coupling interactions of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit characteristic chemical shifts and splitting patterns due to their electronic environment and coupling with neighboring protons. The aldehydic proton is also a key diagnostic signal, typically appearing at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The spectrum will show distinct signals for the aldehydic carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon attached to the highly electronegative fluorine atoms will have a characteristic quartet splitting pattern in the proton-coupled spectrum due to C-F coupling.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethoxy group, ¹⁹F NMR is a critical technique for confirming the structure. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. The ¹⁹F NMR spectrum of this compound is expected to show a single sharp signal, as the three fluorine atoms in the -OCF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring.

| ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data |

| Proton | Chemical Shift (ppm) | Carbon |

| Aldehyde (-CHO) | ~9.9 | Carbonyl (C=O) |

| Aromatic (H-2) | ~7.9 | Aromatic (C-1) |

| Aromatic (H-5) | ~7.5 | Aromatic (C-2) |

| Aromatic (H-6) | ~7.8 | Aromatic (C-3) |

| Aromatic (C-4) | ||

| Aromatic (C-5) | ||

| Aromatic (C-6) | ||

| Trifluoromethoxy (-OCF₃) |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity of the trifluoromethoxy carbon is indicated as a quartet (q) due to coupling with the three fluorine atoms.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Confirmation

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for confirming connectivity and resolving ambiguities, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the signals of the protonated aromatic carbons by linking them to their attached protons.

Solid-State NMR for Crystalline Forms and Polymorphism Studies

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. For this compound, ssNMR could be employed to study its crystalline forms and investigate the possibility of polymorphism. Different crystalline arrangements can lead to variations in the local environment of the nuclei, resulting in distinct ssNMR spectra. This information is critical in pharmaceutical and materials science applications where the solid-state properties of a compound are of utmost importance.

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aldehyde) | 2900-2800 and 2800-2700 |

| C=O stretch (aldehyde) | 1710-1690 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ether) | 1250-1050 |

| C-F stretch | 1350-1150 |

| C-Cl stretch | 800-600 |

The presence of a strong band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The C-H stretching vibrations of the aromatic ring and the aldehyde group will also be present. The strong absorptions in the region of 1350-1050 cm⁻¹ are characteristic of the C-O and C-F stretching modes of the trifluoromethoxy group. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations that are complementary to those observed in IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, the Raman spectrum would be particularly useful for observing vibrations of the aromatic ring and other non-polar or weakly polar bonds. The symmetric stretching vibrations of the benzene ring, for example, often give rise to strong Raman signals. The C=O stretching vibration of the aldehyde will also be visible in the Raman spectrum, although its intensity may differ from that in the IR spectrum. The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural characterization.

Correlations between Experimental and Theoretically Calculated Vibrational Frequencies

The structural confirmation of this compound is significantly enhanced by correlating experimentally observed vibrational frequencies from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy with frequencies calculated through theoretical methods. Quantum chemical computations, particularly Density Functional Theory (DFT) using methods like B3LYP, are employed to predict the vibrational modes of the molecule in its optimized geometric state.

A strong correlation between the scaled theoretical wavenumbers and the experimental spectral data provides a reliable basis for the assignment of fundamental vibrational modes. niscpr.res.innih.gov Theoretical calculations are typically performed on the molecule in a gaseous state, which can lead to slight deviations from experimental data obtained from solid-phase measurements. nih.gov To account for these differences and improve agreement, the calculated harmonic frequencies are often scaled using a specific scaling factor. nih.gov

For substituted benzaldehydes, key vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde and the aromatic ring, and vibrations associated with the substituents, such as C-Cl and C-O-C stretching, and the characteristic vibrations of the trifluoromethoxy group. For analogous compounds like 3-Chloro-4-hydroxybenzaldehyde, studies have shown good agreement between the vibrational frequencies computed at the B3LYP level and the experimental values. researchgate.net For instance, the aldehydic C=O stretching vibration, a strong band in the IR spectrum, typically appears around 1700 cm⁻¹. niscpr.res.in The correlation allows for a detailed interpretation of the infrared and Raman spectra, confirming the molecular structure.

Below is a representative table illustrating the expected correlation for key vibrational modes of this compound, based on data from similar structures.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Typical Range) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| Aldehyde C-H Stretch | ~2850-2750 | ~2800 | C-H str. |

| Aromatic C-H Stretch | ~3100-3000 | ~3050 | Ar C-H str. |

| Carbonyl (C=O) Stretch | ~1710-1690 | ~1700 | C=O str. |

| Aromatic C=C Stretch | ~1600-1580 | ~1590 | Ar C=C str. |

| C-O-C Asymmetric Stretch | ~1260-1210 | ~1240 | C-O-C asym. str. |

| C-F Stretch (CF3 group) | ~1170-1120 | ~1150 | C-F str. |

| C-Cl Stretch | ~800-700 | ~750 | C-Cl str. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS provides an experimental exact mass that can be compared against the theoretically calculated value.

The molecular formula of this compound is C₈H₄ClF₃O₂. Based on this formula, the theoretical monoisotopic (exact) mass is calculated to be 223.9851915 Da. nih.gov An experimental HRMS analysis is expected to yield a value that is in very close agreement with this theoretical mass, thereby verifying the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Theoretical Exact Mass | 223.9851915 Da |

| Expected Experimental Mass | 223.9852 ± 0.0011 Da (for 5 ppm accuracy) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. In this technique, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being analyzed by the mass spectrometer.

This analysis is crucial for detecting residual solvents from the synthesis and purification process, as well as identifying any thermally stable by-products or starting materials. The resulting chromatogram displays peaks corresponding to each separated component, with the peak area generally proportional to the concentration of that substance. The mass spectrometer provides a mass spectrum for each peak, which acts as a molecular fingerprint, allowing for the positive identification of the main compound and any impurities by comparing the spectra to known libraries or through fragmentation pattern analysis. GC-MS is a standard method for analyzing substituted benzaldehydes. nist.gov

| Retention Time (min) | Compound Identity | Peak Area (%) | Match Factor (Library) |

| 3.5 | Dichloromethane (B109758) (Solvent) | 0.05 | 98 |

| 8.2 | This compound | 99.85 | 99 |

| 9.5 | Unidentified By-product | 0.10 | - |

LC/MS-MS for Identification of Synthetic Intermediates and Reaction By-products

For the analysis of non-volatile or thermally labile compounds that are not amenable to GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is an indispensable tool. This technique is particularly valuable for monitoring the progress of the synthesis of this compound by identifying reaction intermediates and characterizing by-products in the crude reaction mixture.

The liquid chromatograph first separates the components of the mixture. The separated analytes are then ionized and analyzed by two mass spectrometers in series (MS-MS). The first mass spectrometer selects a specific parent ion (e.g., a suspected intermediate), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process provides detailed structural information that is crucial for the unambiguous identification of compounds that may not be present in spectral libraries. This allows for a comprehensive understanding of the reaction pathway and the impurity profile of the final product.

Chromatographic Techniques for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity and performing quantitative analysis of this compound. A validated reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.

The separation is commonly achieved on a C18 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, run in either an isocratic or gradient mode to ensure optimal separation of the main compound from all potential impurities. sielc.commdpi.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

The result is a chromatogram where purity is expressed as the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations to accurately determine the amount of this compound in a sample. Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. mdpi.com

| Peak No. | Retention Time (min) | Component | Area (%) |

| 1 | 2.1 | Unknown Impurity | 0.08 |

| 2 | 3.5 | Starting Material | 0.12 |

| 3 | 5.8 | This compound | 99.75 |

| 4 | 7.2 | Unknown Impurity | 0.05 |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) stands as a primary analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it an indispensable tool for assessing the purity of this compound and identifying any potential impurities. The principle of GC relies on the differential partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas.

While specific, detailed experimental parameters for the GC analysis of this compound are not extensively documented in publicly available scientific literature, standard methodologies for similar aromatic aldehydes can be extrapolated. Commercial suppliers of this compound routinely utilize GC to ascertain purity, often reporting values exceeding 98%.

A typical GC method for a compound like this compound would involve a capillary column, likely with a non-polar or medium-polarity stationary phase, to effectively separate the analyte from any starting materials, by-products, or degradation products. The selection of the column is critical and is based on the volatility and polarity of the compounds being analyzed.

The operational parameters of the gas chromatograph, including injector temperature, oven temperature program, and detector settings, are optimized to achieve baseline separation of all components. A temperature-programmed oven is commonly employed, starting at a lower temperature and gradually increasing to facilitate the elution of compounds with varying boiling points. A Flame Ionization Detector (FID) is a common choice for such analyses due to its high sensitivity to organic compounds. For more detailed structural information on impurities, a mass spectrometer (MS) can be coupled with the GC (GC-MS), allowing for the identification of unknown peaks based on their mass spectra.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or medium-polarity |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 100 °C, Ramp: 10 °C/min to 250 °C, Hold: 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Note: This table represents typical starting parameters for method development and would require optimization for the specific analysis of this compound.

The resulting chromatogram provides a quantitative measure of the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Any impurities present would appear as separate peaks, and their retention times would provide clues to their identity, which can be confirmed by GC-MS.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the compound's physical and chemical properties. The analysis can be performed on single crystals or on a polycrystalline powder.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Such a study would provide invaluable information, including:

Molecular Conformation: The dihedral angles between the phenyl ring and the aldehyde group, as well as the orientation of the trifluoromethoxy group.

Intermolecular Interactions: The presence and nature of any non-covalent interactions, such as halogen bonding or π-π stacking, which dictate the crystal packing.

Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry of the unit cell.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for a Substituted Benzaldehyde (B42025)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 790 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.50 |

Note: This table is illustrative and does not represent actual data for this compound.

The data obtained from an SC-XRD analysis would allow for a detailed understanding of the solid-state structure of this compound, which can influence its physical properties such as melting point, solubility, and stability.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect in the development of pharmaceutical and specialty chemicals, as different polymorphs can exhibit different physical properties.

Currently, there are no published powder X-ray diffraction studies specifically on this compound to investigate its potential polymorphism. A PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase.

Should different synthetic or crystallization conditions yield different PXRD patterns, it would be indicative of polymorphism. Each polymorph would have a unique set of diffraction peaks, corresponding to the different arrangements of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Trifluoromethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and geometric parameters of 3-Chloro-4-(trifluoromethoxy)benzaldehyde.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to their lowest energy state. For this compound, calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would determine the most stable arrangement of its atoms in space. This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Interactive Table: Predicted Optimized Geometric Parameters Below is a representative table of the kind of data obtained from a DFT geometry optimization.

Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (ether link) | ~1.36 Å |

| Bond Length | O-CF3 | ~1.42 Å |

| Bond Angle | C-C-H (aldehyde) | ~120.5° |

| Bond Angle | C-C=O (aldehyde) | ~124.0° |

| Dihedral Angle | O=C-C-C (ring) | ~180° (planar) |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable. researchgate.net For this compound, the HOMO is likely distributed over the benzene (B151609) ring and the oxygen atoms, while the LUMO is expected to be localized on the electron-withdrawing benzaldehyde (B42025) group.

Interactive Table: Representative FMO Energy Values

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.5 eV | Region of electron donation (nucleophilic) |

| LUMO | -2.1 eV | Region of electron acceptance (electrophilic) |

| Energy Gap (ΔE) | 5.4 eV | Indicates high chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.com It helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov In this compound, the most negative potential (red) is expected to be localized around the highly electronegative oxygen atom of the carbonyl group. Positive potential (blue) would be found around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring. nih.gov The trifluoromethoxy and chloro substituents would also significantly influence the potential distribution across the benzene ring.

Interactive Table: Hypothetical NBO Analysis Results

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O-carbonyl) | π(C-C ring) | ~20-25 | Resonance stabilization |

| LP (Cl) | π(C-C ring) | ~5-8 | Ring activation/deactivation |

| π (C=C ring) | π*(C=O) | ~15-20 | Conjugation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bonds connecting the aldehyde and trifluoromethoxy groups to the benzene ring. researchgate.net By simulating the molecule in a solvent or near a biological target, MD can also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. ajchem-a.com Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of different conformations and the flexibility of specific molecular regions. ajchem-a.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties, respectively. nih.gov The descriptors used in these models are often derived from quantum chemical calculations like those described above. For this compound, parameters such as the HOMO-LUMO gap, dipole moment, MEP values, and specific atomic charges could be used as quantum-chemical descriptors. nih.gov These descriptors would be used in a larger dataset of related compounds to develop a predictive model for activities such as enzyme inhibition, receptor binding, or properties like solubility and toxicity.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational methods are pivotal in elucidating the chemical reactivity and selectivity of this compound. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to map the electron distribution within the molecule and identify sites susceptible to electrophilic or nucleophilic attack.

The molecular electrostatic potential (MEP) surface is a key descriptor for predicting reactive sites. For a molecule like this compound, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen of the aldehyde group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the aldehyde proton, suggesting these are sites for potential nucleophilic attack. The presence of the electron-withdrawing chloro and trifluoromethoxy groups significantly influences the electron density distribution across the benzene ring, thereby modulating its reactivity in substitution reactions.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. In the context of this compound, the distribution of these orbitals would highlight the most probable sites for interaction with other reagents.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests that the molecule will behave as a strong electrophile in reactions. chemicalbook.com Such computational data is invaluable for predicting the outcomes of various chemical transformations, including reductive aminations and Suzuki-Miyaura couplings, where this compound has been utilized. matrixscientific.com

Correlation of Structural Features with Spectroscopic Signatures

The correlation of the specific structural elements of this compound with its spectroscopic signatures, such as those obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be accurately established through computational modeling.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental IR spectra. This comparison allows for the precise assignment of absorption bands to specific vibrational modes of the functional groups. For this compound, key predicted vibrational bands would include:

The C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1720 cm⁻¹. matrixscientific.com

Aromatic C-H stretching vibrations, expected between 3000-3100 cm⁻¹. matrixscientific.com

Vibrations associated with the C-Cl bond.

Stretching and bending vibrations of the C-O-C ether linkage and the C-F bonds of the trifluoromethoxy group.

A study on the closely related 3-chloro-4-methoxybenzaldehyde (B1194993) utilized DFT calculations to assign the observed IR and Raman bands, demonstrating the power of this approach in understanding the vibrational characteristics of substituted benzaldehydes. nih.govcambridgemedchemconsulting.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental data to confirm the molecular structure. For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the electron-withdrawing effects of the chloro and trifluoromethoxy substituents. For example, the proton and carbon atoms of the aromatic ring would exhibit distinct chemical shifts depending on their position relative to these substituents. Experimental and computational studies on similar substituted benzaldehydes have shown good agreement between calculated and observed chemical shifts, validating the use of these theoretical methods. cambridgemedchemconsulting.com

Bioisosteric Replacements and their Computational Evaluation for Trifluoromethylated Compounds

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of modern drug design. nih.govmdpi.com The trifluoromethoxy group (-OCF₃) and the trifluoromethyl group (-CF₃) are frequently employed as bioisosteres for other functionalities.

The trifluoromethyl group is often used as a bioisostere for a nitro group, an aliphatic t-butyl group, or even a chlorine atom. nih.govu-tokyo.ac.jpmdpi.com This substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. u-tokyo.ac.jpresearchgate.net For instance, the replacement of a nitro group with a trifluoromethyl group in a series of CB1 receptor positive allosteric modulators resulted in compounds with greater potency and improved metabolic stability. nih.govu-tokyo.ac.jpresearchgate.net

Computational methods play a crucial role in the evaluation of potential bioisosteric replacements before their synthesis. rsc.org These in silico studies can predict how a proposed replacement will affect key molecular properties such as:

Molecular Electrostatic Potential (MEP): To ensure the new group has a similar electronic profile to the one it is replacing.

Lipophilicity (logP): To predict changes in solubility and membrane permeability.

Binding Affinity: Molecular docking simulations can predict how the modified molecule will interact with a biological target, providing an estimate of its potential activity.

In the context of this compound, computational studies could be employed to evaluate the replacement of the chlorine atom with other halogens or a cyano group, or the trifluoromethoxy group with other electron-withdrawing groups. Such studies would involve calculating the changes in the aforementioned properties to assess the viability of the proposed bioisosteric replacements. For example, a computational analysis could compare the steric and electronic properties of the trifluoromethoxy group with those of a pentafluorosulfanyl (SF₅) group, another potent electron-withdrawing group used in medicinal chemistry.

Below is a table summarizing common bioisosteric replacements for functional groups present in or related to this compound:

| Original Group | Bioisosteric Replacement(s) | Key Property Considerations |

| -Cl | -Br, -I, -CN, -CF₃ | Size, electronegativity, lipophilicity |

| -OCF₃ | -SCF₃, -N(CN)₂, -SF₅ | Electronic effects, metabolic stability |

| -CHO | -CN, -C≡CH, Tetrazole | H-bonding capacity, polarity |

| Phenyl | Pyridyl, Thienyl | Aromaticity, H-bonding potential |

Reactivity and Derivatization of 3 Chloro 4 Trifluoromethoxy Benzaldehyde in Advanced Organic Synthesis

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group readily undergoes attack by nucleophiles. Key examples include reactions with Grignard reagents, organolithium compounds, and cyanide ions.

Grignard and Organolithium Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to 3-Chloro-4-(trifluoromethoxy)benzaldehyde leads to the formation of secondary alcohols. For instance, the reaction with a Grignard reagent can be initiated using a mixture of the corresponding chloro- and bromo-substrates to facilitate the reaction. chemspider.com These reactions are fundamental for creating new carbon-carbon bonds and introducing a variety of alkyl, aryl, or vinyl groups.

Cyanohydrin Formation: In a reaction that is typically base-catalyzed, the aldehyde reacts with hydrogen cyanide (HCN) or a cyanide salt to form a cyanohydrin. libretexts.orglibretexts.orgopenstax.org This process involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org The resulting cyanohydrin is a valuable intermediate that can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol, thus providing a pathway to other important functional groups. libretexts.orgopenstax.org

| Reagent | Product Type | Significance |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | Forms new C-C bonds, introducing diverse organic groups. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Similar to Grignard reactions for C-C bond formation. |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Intermediate for α-hydroxy acids and β-amino alcohols. libretexts.orgopenstax.org |

Oxidation and Reduction Chemistry for Carboxylic Acid and Alcohol Derivatives

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment of this compound with common oxidizing agents, such as potassium permanganate (B83412) or chromic acid, yields 3-chloro-4-(trifluoromethoxy)benzoic acid. This transformation is a standard method for introducing a carboxylic acid group onto an aromatic ring.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 3-chloro-4-(trifluoromethoxy)benzyl alcohol, can be achieved using various reducing agents. matrixscientific.comuni.lusynquestlabs.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The Meerwein-Ponndorf-Verley reduction, which employs a catalyst like aluminum isopropoxide, is another effective method for reducing aromatic aldehydes. researchgate.net

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 3-Chloro-4-(trifluoromethoxy)benzoic acid |

| Reduction | NaBH4, LiAlH4, Aluminum isopropoxide | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol matrixscientific.comuni.lusynquestlabs.com |

Condensation Reactions and Heterocycle Formation

Condensation reactions involving the aldehyde group are pivotal for constructing larger, more complex molecular architectures, including various heterocyclic systems.

Aldol and Knoevenagel Condensations: The Aldol condensation involves the reaction of the aldehyde with an enolate ion. masterorganicchemistry.com A related and widely used transformation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate) in the presence of a basic catalyst. sigmaaldrich.comresearchgate.net This reaction typically proceeds with subsequent dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position. libretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which is prepared from an alkyl halide and triphenylphosphine (B44618). masterorganicchemistry.comyoutube.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphatane, ultimately yielding the alkene and triphenylphosphine oxide. libretexts.orgstackexchange.com

Biginelli Reaction: This multicomponent reaction is a powerful tool for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.gov In the Biginelli reaction, this compound is condensed with a β-ketoester (such as ethyl acetoacetate) and urea (B33335) or thiourea. nih.gov This one-pot synthesis is highly valued for its efficiency and the biological significance of the resulting heterocyclic products. nih.govnih.gov

| Reaction | Reactants | Product Type |

|---|---|---|

| Aldol Condensation | Enolate ion | β-Hydroxy aldehyde/ketone masterorganicchemistry.com |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated compound sigmaaldrich.com |

| Wittig Reaction | Phosphonium ylide | Alkene libretexts.orgmasterorganicchemistry.com |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one nih.govnih.gov |

Reactions Involving the Aromatic Ring

The substituents on the aromatic ring of this compound direct the course of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The directing effects of the chloro, trifluoromethoxy, and aldehyde groups influence the position of incoming electrophiles. The trifluoromethoxy group is deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. The aldehyde group is strongly deactivating and meta-directing. The interplay of these effects will determine the regioselectivity of reactions like nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution with Activated Systems

The presence of the electron-withdrawing trifluoromethoxy and aldehyde groups, along with the chloro substituent, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In these reactions, a potent nucleophile can displace the chloride ion. For such a reaction to proceed, the aromatic ring generally needs to be sufficiently electron-deficient. For example, the reaction of 3,4-dichloronitrobenzene (B32671) with a phenoxide, a similar system, proceeds via nucleophilic aromatic substitution. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl and Aryl-Heteroatom Bond Formation

The chloro and aldehyde functionalities of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron compound. In the context of this compound, the chloro group can be selectively coupled with various boronic acids or their esters to introduce new aryl or vinyl substituents. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. The site-selectivity of such reactions is a key advantage, often favoring the C-4' position. nih.gov

Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups onto the aromatic ring of this compound, leading to the synthesis of substituted styrenes and other valuable intermediates.

Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira coupling of this compound with various alkynes provides a direct route to arylalkynes, which are important precursors for many organic materials and pharmaceuticals. chem-station.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out under mild conditions. wikipedia.org The reactivity of the halide in Sonogashira coupling often follows the order I > Br > Cl > OTf. nih.govwikipedia.org

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of this compound, imparting unique electronic properties and metabolic stability to its derivatives.

The trifluoromethoxy group is known for its high stability under a wide range of reaction conditions, including those employed in many standard organic transformations. This inertness is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which deactivate the group towards both nucleophilic and electrophilic attack. It generally remains intact during cross-coupling reactions, reductions of the aldehyde, and various derivatization procedures.

While the trifluoromethoxy group is generally stable, under specific and often harsh conditions, it can be transformed into other fluorinated functionalities. However, literature specifically detailing the conversion of the trifluoromethoxy group in this compound is scarce. General methods for the transformation of aryl trifluoromethoxy groups may be applicable but would require careful optimization to avoid side reactions with the other functional groups present on the molecule.

Derivatives and Analogues of this compound for Targeted Research

The aldehyde group of this compound is a prime site for derivatization, enabling the synthesis of a vast array of heterocyclic compounds and other analogues for various research applications.

The condensation of the aldehyde functionality with appropriate reagents is a common strategy for the synthesis of heterocyclic derivatives.

Imidazole Derivatives: Imidazoles can be synthesized through various methods, such as the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.gov For this compound, this would typically involve a multi-step process where the aldehyde is first converted into a suitable precursor. A more direct approach could involve the reaction of the aldehyde with an α-aminonitrile. pharmaguideline.com

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. rsc.org Starting from this compound, a common route would be to first form a chalcone (B49325) by Claisen-Schmidt condensation with a suitable ketone, which can then be cyclized with a guanidine (B92328) or urea derivative to form the pyrimidine ring. nih.govmdpi.com

Thiazole (B1198619) Derivatives: Thiazole rings can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov In the context of this compound, a common strategy is the condensation with 2-aminothiophenol (B119425) or other similar reagents to form thiazole-containing scaffolds. nih.govsemanticscholar.org

Table 2: Synthetic Routes to Heterocyclic Derivatives

| Heterocycle | Key Reagents | General Method |

|---|---|---|

| Imidazole | 1,2-Dicarbonyl, Ammonia | Radziszewski Reaction |

| Pyrimidine | Chalcone, Guanidine/Urea | Cyclocondensation |

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis |

The development of chiral analogues of this compound is crucial for applications in medicinal chemistry and materials science, where stereochemistry often plays a critical role in biological activity or material properties.

Stereoselective synthesis can be achieved through various strategies. One common approach involves the use of chiral auxiliaries. For instance, a chiral amine can be condensed with the aldehyde to form a chiral imine, which can then undergo diastereoselective reactions. The auxiliary can be subsequently removed to yield the enantiomerically enriched product. mdpi.com Another strategy is the use of chiral catalysts for asymmetric transformations of the aldehyde or its derivatives. For example, asymmetric reduction of the aldehyde can produce a chiral alcohol, which can then be used as a starting material for further synthesis. The stereoselective synthesis of chiral diols is another area of interest. nih.gov

The introduction of a trifluoromethylthio (SCF₃) group, a related fluorinated moiety, has been achieved with high enantioselectivity using chiral auxiliaries, highlighting a potential pathway for creating chiral centers adjacent to fluorinated groups. mdpi.com

Exploration of Bioisosteres for the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is a prevalent substituent in contemporary medicinal chemistry, valued for its unique electronic properties and metabolic stability. As a lipophilic electron-withdrawing group, it significantly influences the physicochemical and pharmacological properties of a molecule. However, the exploration of bioisosteric replacements for the trifluoromethoxy group is a critical aspect of lead optimization, aiming to fine-tune a compound's activity, selectivity, and pharmacokinetic profile. Bioisosteres are substituents or groups that possess similar physical or chemical properties and which produce broadly similar biological properties to the parent compound.

In the context of derivatives of this compound, the strategic replacement of the trifluoromethoxy group can modulate key parameters such as lipophilicity, hydrogen bond accepting capacity, and metabolic stability. While direct studies on the bioisosteric replacement for the OCF₃ group on this specific benzaldehyde (B42025) are not extensively documented, valuable insights can be drawn from research on other molecular scaffolds.

A notable study investigating inhibitors of the AAA ATPase p97 provides a direct comparison of the trifluoromethoxy group with several other functionalities, offering a compelling case study on its bioisosteric relationships. nih.gov In this research, a lead compound containing a trifluoromethyl (CF₃) group was modified to explore the impact of different substituents on inhibitory activity. The trifluoromethoxy group was evaluated alongside nitro (NO₂), methyl (CH₃), methoxy (B1213986) (OCH₃), and the larger, more electron-withdrawing pentafluorosulfanyl (SF₅) group. nih.gov

The research findings were surprising. While the pentafluorosulfanyl group might be considered a closer electronic analogue to the trifluoromethyl group, it was the trifluoromethoxy-substituted analogue that demonstrated a biochemical profile most similar to the original trifluoromethyl-containing lead compound. nih.gov This suggests that a simple consideration of electronic effects alone is insufficient to predict biological activity and that other factors such as steric bulk, conformation, and lipophilicity play crucial roles.

The table below summarizes the inhibitory concentrations (IC₅₀) of the different analogues from the aforementioned study, illustrating the varied effects of bioisosteric replacement.

| Substituent | IC₅₀ (µM) |

| CF₃ (Lead) | 4.5 ± 0.3 |

| OCF₃ | 5.8 ± 0.2 |

| NO₂ | 1.2 ± 0.1 |

| CH₃ | >50 |

| OCH₃ | >50 |

| SF₅ | 21.5 ± 0.4 |

Data sourced from a study on p97 inhibitors and is intended for illustrative purposes regarding bioisosteric replacement principles. nih.gov

These findings underscore the nuanced nature of bioisosteric replacements. The superior activity of the nitro-analogue highlights its distinct electronic and steric properties that, in this specific biological context, were highly favorable. Conversely, the significant drop in activity for the methyl and methoxy analogues suggests that the electron-withdrawing nature of the original trifluoromethyl group was critical for potent inhibition. The nearly five-fold decrease in activity for the pentafluorosulfanyl analogue compared to the trifluoromethyl lead was unexpected and attributed to either its larger size or its stronger electron-withdrawing effect, which may have been detrimental to binding. nih.gov

For the derivatization of this compound, these results imply that potential bioisosteres for the trifluoromethoxy group should be carefully selected and evaluated. Based on the available data, promising bioisosteric replacements could include:

Pentafluorosulfanyl (SF₅) group: Despite the lower activity in the p97 inhibitor study, its strong electron-withdrawing character and metabolic stability make it a relevant, albeit potentially sterically demanding, replacement. nih.gov

Difluoromethoxy (OCHF₂) group: This group is a known bioisostere for hydroxyl and thiol groups and offers a balance of lipophilicity and hydrogen bond donor capability that differs from the trifluoromethoxy group. mdpi.com

Nitro (NO₂) group: As demonstrated in the p79 inhibitor study, the nitro group can be a highly effective bioisostere, though its potential for metabolic liabilities is a consideration. nih.gov

The synthesis of 3-chloro-4-(substituted)benzaldehydes with these alternative functional groups would be a logical next step in exploring the structure-activity relationships and identifying derivatives with improved properties. The reactivity of the benzaldehyde moiety allows for its conversion into a wide array of more complex structures, making it an ideal platform for such investigations.

Applications in Medicinal Chemistry and Agrochemical Research

Role as a Key Intermediate in Pharmaceutical Synthesis

In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established method for optimizing the properties of drug candidates. nih.gov The trifluoromethoxy group is increasingly recognized for its ability to enhance a molecule's therapeutic potential, making 3-Chloro-4-(trifluoromethoxy)benzaldehyde a sought-after building block. nih.govresearchgate.net

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

Benzaldehyde (B42025) and its derivatives are fundamental precursors in the synthesis of a wide range of pharmaceuticals due to the versatile reactivity of the aldehyde functional group. innospk.com this compound is particularly useful for constructing complex molecular frameworks required for biologically active compounds. While direct synthesis pathways for specific commercial drugs from this exact starting material are not extensively detailed in public literature, its structural motifs are present in several advanced therapeutic agents. For instance, the FDA-approved drug Pretomanid, used to treat drug-resistant tuberculosis, features a 4-(trifluoromethoxy)benzyl group, highlighting the relevance of this substitution pattern in modern drug design. mdpi.com The synthesis of Pretomanid involves a key intermediate, 4-(trifluoromethoxy)benzyl alcohol, demonstrating how related structures are employed to build active pharmaceutical ingredients (APIs). mdpi.com

Synthesis of Fluorine-Containing Drugs with Enhanced Metabolic Stability and Bioavailability

The trifluoromethoxy (-OCF3) group offers significant advantages over non-fluorinated analogues, such as the methoxy (B1213986) group, by improving a drug's pharmacokinetic profile. nih.gov Its key contributions include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes in the body. nih.govmdpi.com This increased stability can prolong a drug's half-life, potentially leading to improved efficacy. nih.gov Replacing a metabolically vulnerable site on a drug candidate with a trifluoromethoxy group is a common strategy to block unwanted metabolism. mdpi.com

Increased Lipophilicity : The -OCF3 group is more lipophilic (fat-soluble) than a methoxy group and even a trifluoromethyl group. nih.govmdpi.com This property can enhance a molecule's ability to permeate biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for neurological drugs. nih.govnbinno.comresearchgate.net Improved lipophilicity often translates to better bioavailability, meaning a greater fraction of the administered drug reaches systemic circulation. nbinno.com

Physicochemical Properties Conferred by the Trifluoromethoxy Group

| Property | Impact of Trifluoromethoxy (-OCF3) Group | Therapeutic Advantage |

|---|---|---|

| Metabolic Stability | High resistance to enzymatic breakdown due to strong C-F bonds. nih.govmdpi.com | Longer drug half-life, sustained therapeutic effect. nih.gov |

| Lipophilicity | Increases the molecule's affinity for lipids. nih.govnbinno.com | Enhanced membrane permeability and oral bioavailability. nih.govnbinno.com |

| Electron-Withdrawing Nature | Strongly pulls electron density from the aromatic ring. nih.govnbinno.com | Can modulate binding affinity to biological targets. |

Exploration of Derivatives for Specific Pharmacological Targets (e.g., Antitubercular Agents, Kinase Inhibitors)